Glycosmicine

Description

Structure

3D Structure

Properties

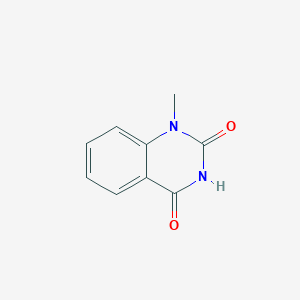

IUPAC Name |

1-methylquinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(12)10-9(11)13/h2-5H,1H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFOOMQYIRITHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209154 | |

| Record name | Glycosmicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-50-2 | |

| Record name | 1-Methyl-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycosmicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycosmicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycosmicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Isolation of Glycosmicine from Glycosmis pentaphylla: A Technical Guide for Natural Product Researchers

This guide provides an in-depth, technically-focused protocol for the isolation of glycosmicine, a quinazoline alkaloid, from the plant Glycosmis pentaphylla. Drawing from established methodologies for alkaloid extraction and purification, this document offers a comprehensive workflow intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, with explanations grounded in the principles of phytochemistry to ensure both reproducibility and a deep understanding of the experimental choices.

Introduction: The Significance of this compound and Glycosmis pentaphylla

Glycosmis pentaphylla (Retz.) DC., a member of the Rutaceae family, is a shrub found in tropical and subtropical regions of Asia.[1] It has a rich history in traditional medicine, where various parts of the plant are used to treat a multitude of ailments including coughs, rheumatism, jaundice, and inflammation.[2][3] Phytochemical investigations have revealed that G. pentaphylla is a rich source of bioactive secondary metabolites, particularly alkaloids.[1][4] The plant is known to produce a diverse array of alkaloids, including acridone, carbazole, and quinazoline derivatives.[4][5]

Among these, this compound, chemically identified as 1-methyl-2,4(1H,3H)-quinazolinedione, is a quinazoline alkaloid of significant interest.[6] While the broader pharmacological profile of G. pentaphylla extracts has been explored, a deeper investigation into the specific biological activities of its individual constituents like this compound is a promising area for novel drug discovery.[1] This guide will provide a robust framework for the efficient isolation of this compound, enabling further pharmacological and developmental studies.

Part 1: Sourcing and Preparation of Plant Material

The initial and critical step in any natural product isolation is the proper collection and preparation of the plant material. The concentration and profile of phytochemicals can vary based on geographical location, season of collection, and the specific plant part used.[7] While this compound has been reported in the flower heads, leaves are often a more abundant and sustainable source of alkaloids in G. pentaphylla.[8]

Collection and Authentication

It is imperative to collect plant material from a reliable source and have it authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference. This practice ensures the reproducibility and scientific validity of the research.

Drying and Pulverization

The collected plant material, such as the leaves, should be thoroughly washed to remove any debris. Subsequently, they should be air-dried in the shade to prevent the degradation of thermolabile compounds. Once completely dry, the leaves are pulverized into a fine powder using a mechanical grinder.[8] This increases the surface area for efficient solvent extraction.

Part 2: Extraction of the Crude Alkaloid Fraction

The extraction process is designed to efficiently remove the desired class of compounds from the plant matrix. For alkaloids, a common and effective method is sequential extraction with solvents of increasing polarity, which also serves as a preliminary fractionation step.[8] An alternative and more targeted approach is an acid-base extraction, which specifically isolates alkaloids based on their basic nature.

Sequential Soxhlet Extraction

This method involves the continuous extraction of the powdered plant material with a series of solvents, starting from non-polar and moving to more polar solvents. This approach separates compounds based on their solubility.

Experimental Protocol:

-

A known quantity (e.g., 1 kg) of the powdered G. pentaphylla leaves is packed into a thimble and placed in a Soxhlet extractor.

-

The material is first extracted with a non-polar solvent like hexane for several hours. This initial step, known as defatting, removes lipids and other non-polar constituents that could interfere with subsequent purification.[4]

-

The defatted plant material is then sequentially extracted with solvents of increasing polarity, such as chloroform, ethyl acetate, and finally methanol.[8] The alkaloid fraction, including this compound, is expected to be present in the more polar extracts, particularly the ethyl acetate and methanol fractions.

-

Each solvent extract is collected and concentrated under reduced pressure using a rotary evaporator to yield the crude extracts.

Acid-Base Extraction for Targeted Alkaloid Isolation

This classical method leverages the basicity of alkaloids to separate them from neutral and acidic compounds.

Experimental Protocol:

-

The powdered plant material is macerated with a dilute acid, such as 5% hydrochloric acid, for 24-48 hours. This protonates the alkaloids, forming their water-soluble salts.

-

The acidic aqueous extract is filtered and then washed with an organic solvent like dichloromethane to remove neutral compounds.

-

The aqueous layer is then basified to a pH of 9-10 with a base, such as ammonium hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

-

The basic aqueous solution is then repeatedly partitioned with an organic solvent (e.g., dichloromethane or chloroform). The organic layers containing the crude alkaloid fraction are combined.

-

The combined organic extract is washed with distilled water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloid extract.

Part 3: Chromatographic Purification of this compound

The crude alkaloid extract is a complex mixture of various compounds. Therefore, chromatographic techniques are essential for the isolation of pure this compound. Column chromatography is a widely used and effective method for this purpose.[8]

Column Chromatography

Silica gel is the most common stationary phase for the separation of alkaloids due to its ability to separate compounds based on polarity.[9] The separation is achieved by eluting the column with a mobile phase of gradually increasing polarity.

Experimental Protocol:

-

A glass column is packed with silica gel (60-120 mesh) using a slurry method with a non-polar solvent (e.g., hexane or chloroform).[8]

-

The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

The column is eluted with a gradient of solvents, starting with a less polar system and gradually increasing the polarity. A common solvent system for alkaloid separation is a mixture of chloroform and methanol.[8] The elution can begin with 100% chloroform, with the polarity being incrementally increased by the addition of methanol (e.g., 99:1, 98:2, 95:5, and so on).

-

Fractions of the eluate are collected sequentially and monitored by Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC) Monitoring

TLC is a crucial tool for monitoring the separation process. It helps in identifying the fractions containing the target compound and for pooling similar fractions.

Experimental Protocol:

-

Small aliquots of each collected fraction are spotted on a pre-coated silica gel TLC plate.

-

The TLC plate is developed in a suitable solvent system (e.g., chloroform:methanol, 9:1).

-

The developed plate is visualized under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing reagent for alkaloids, such as Dragendorff's reagent, which typically produces orange or reddish-brown spots.

-

Fractions showing a spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analysis) are pooled together.

The purification process may require repeated column chromatography or further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[8]

Part 4: Structural Elucidation and Characterization

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis

-

Mass Spectrometry (MS): This technique provides information about the molecular weight and molecular formula of the compound. For this compound (C₉H₈N₂O₂), the expected molecular weight is approximately 176.17 g/mol .[6] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of a molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide information about the number and types of protons and their neighboring atoms. The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Advanced NMR techniques like COSY, HSQC, and HMBC can be used to establish the connectivity between atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for C=O (carbonyl) groups of the quinazolinedione ring, C-N bonds, and aromatic C-H bonds.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be characteristic of the chromophore present in the quinazolinedione ring system.

Expected Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₂ | [6] |

| Molecular Weight | 176.17 g/mol | [6] |

| Chemical Name | 1-methyl-2,4(1H,3H)-quinazolinedione | [6] |

Visualizations

Workflow for this compound Isolation

Caption: Overall workflow for the isolation and identification of this compound.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Conclusion

This technical guide outlines a comprehensive and logical approach for the isolation of this compound from Glycosmis pentaphylla. By following the detailed protocols for plant material preparation, extraction, and chromatographic purification, researchers can obtain pure this compound for further investigation. The emphasis on the rationale behind each step and the inclusion of methods for structural elucidation are intended to provide a robust framework for natural product chemists. The successful isolation and characterization of this compound will pave the way for a more thorough understanding of its potential therapeutic applications.

References

- Das, M. M., Deka, D. C., & Thakuria, R. (2017). Single Crystal X-Ray Diffraction in Structure Elucidation of Arborinine from Glycosmis pentaphylla.

- Kondo, K., et al. (1999). Chemical Constituents of Glycosmis pentaphylla. Isolation of A Novel Naphthoquinone and A New Acridone Alkaloid. Chemical & Pharmaceutical Bulletin, 47(11), 1579-1581.

- Muruganantham, S., Anbalagan, G., & Ramamurthy, N. (2015). A review on the pharmacology and phytochemistry of traditional medicinal plant, Glycosmis pentaphylla (Retz.) Correa. Journal of Acute Medicine, 5(4), 95-99.

-

Murugan, N., Srinivasan, R., Kumar, P. S., Kumar, K. A., & Natarajan, D. (2020). Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus. Frontiers in Public Health, 8, 176. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11788, this compound. Retrieved from [Link].

- Rahman, M. M., & Gray, A. I. (2005). A review on the pharmacology and phytochemistry of traditional medicinal plant, Glycosmis pentaphylla (Retz.) Correa. Journal of Ethnopharmacology, 102(2), 147-156.

- Sarker, S. D., & Nahar, L. (2012). Chemistry for Pharmacy Students: General, Organic, and Natural Product Chemistry. John Wiley & Sons.

- Swarnkar, S., & Katewa, S. S. (2018). A comprehensive review on the ethnomedicinal, phytochemical and pharmacological profile of Glycosmis pentaphylla (Retz.) DC. Journal of Pharmacognosy and Phytochemistry, 7(4), 1845-1852.

- Talukdar, A. D., Choudhury, M. D., Chakraborty, M., & Dutta, B. K. (2010). Phytochemical and pharmacological profile of Glycosmis pentaphylla (Retz.) Correa-A review. Journal of Applied Pharmaceutical Science, 1(1), 1-5.

-

TTRC. (2011). Arborine, a quinazolin-4-one antimicrobial alkaloid from Glycosmis pentaphylla (Retz.) DC. IIUM-iCAST 2010, International Conference on Advancement in Science and Technology. Available from: [Link]

- Vashist, H., & Sharma, D. (2013). Glycosmis pentaphylla: A review on its ethnobotanical, phytochemical and pharmacological profile. International Journal of Pharmaceutical Sciences and Research, 4(5), 1704.

- Yasmin, S., et al. (2016). Study on antioxidant and antimicrobial activities of methanolic leaf extract of Glycosmis pentaphylla against various microbial. Journal of Pharmacognosy and Phytochemistry, 5(3), 201-205.

- Zhang, X., et al. (2014). Alkaloids from the Stems of Glycosmis pentaphylla.

-

Murugan, N., et al. (2020). Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus. Frontiers in public health, 8, 176. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11788, this compound. Retrieved January 9, 2026 from [Link].

- Roy, M. K., et al. (2007). Ethnomedicinal plants of tribal communities of Tripura, North East India. Indian Journal of Traditional Knowledge, 6(3), 489-493.

- Sreejith, P. S., Praseeja, R. J., & Asha, V. V. (2012). A review on the pharmacology and phytochemistry of traditional medicinal plant, Glycosmis pentaphylla (Retz.) Correa. Journal of Pharmacy Research, 5(5), 2723-2728.

- Swarnkar, S., & Katewa, S. S. (2019). Pharmacognostic and physicochemical standardization of leaves of Glycosmis pentaphylla (Retz.) DC.

- Taib, N. M., Hassan, N. M., & Kamal, L. Z. M. (2010). Arborine, a quinazolin-4-one antimicrobial alkaloid from Glycosmis pentaphylla (Retz.) DC. In 3rd IIUM-iCAST 2010, International Conference on Advancement in Science and Technology: The Science of Traditional Practices in Health and Disease.

- Yasmin, S., et al. (2016). Study on antioxidant and antimicrobial activities of methanolic leaf extract of Glycosmis pentaphylla against various microbial. Journal of Pharmacognosy and Phytochemistry, 5(3), 201-205.

Sources

- 1. Frontiers | Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus [frontiersin.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. bmse000089 Glycine at BMRB [bmrb.io]

- 5. Preparative separation of isoquinoline alkaloids from Corydalis impatiens using a middle-pressure chromatogram isolated gel column coupled with two-dimensional liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycomics using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation, Characterization of Undescribed Alkaloids, and Semisynthetic Modifications of Cytotoxic Pyranoacridone Alkaloids from Glycosmis pentaphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 9. column-chromatography.com [column-chromatography.com]

The Quinazoline Alkaloid Glycosmicine: A Technical Guide on its Discovery and Natural Provenance

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of Glycosmicine, a quinazoline alkaloid of natural origin. It delves into the historical context of its discovery, its primary botanical sources, and the methodologies pertinent to its isolation and characterization. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in the chemical diversity of the Glycosmis genus and the broader class of quinazoline alkaloids.

Executive Summary

This compound is a quinazoline alkaloid first identified in the mid-20th century from plants of the Glycosmis genus, notably Glycosmis arborea and Glycosmis pentaphylla. As a member of the quinazoline alkaloid family, it belongs to a class of compounds known for a wide array of biological activities. However, specific pharmacological and mechanistic studies on this compound are limited, presenting an open field for future investigation. This guide synthesizes the available scientific literature to provide a detailed account of its discovery, natural sourcing, and chemical properties, laying the groundwork for further research and potential applications.

Discovery and Structural Elucidation

The discovery of this compound is credited to S. C. Pakrashi and his colleagues in the early 1960s. Their work on Indian medicinal plants led to the isolation and characterization of several minor alkaloids from Glycosmis arborea (Roxb.) DC., a plant belonging to the Rutaceae family. In a 1963 publication in the journal Tetrahedron, they detailed the structural elucidation of this compound, alongside two other new alkaloids, glycorine and glycosminine[1]. This seminal work established this compound as a new addition to the growing family of quinazoline alkaloids.

The IUPAC name for this compound is 1-methylquinazoline-2,4-dione, and its chemical structure is presented below.

Chemical Structure of this compound

Caption: 2D structure of this compound (1-methylquinazoline-2,4-dione).

Natural Sources and Isolation

This compound is a naturally occurring compound found within the plant kingdom, specifically in species of the genus Glycosmis, which belongs to the Rutaceae family.

Botanical Sources

The primary documented natural sources of this compound are:

-

Glycosmis arborea (Roxb.) DC. : This is the species from which this compound was originally isolated[1].

-

Glycosmis pentaphylla (Retz.) DC. : This species is also a well-documented source of this compound, along with a variety of other alkaloids such as arborine, arborinine, and skimmianine[2][3]. G. pentaphylla is a shrub or small tree found throughout India and other parts of Asia and is used in traditional medicine[4].

General Isolation Protocol

While the original 1963 paper by Pakrashi et al. would contain the specific experimental details of the first isolation, a general methodology for the extraction of quinazoline alkaloids from Glycosmis species can be outlined based on subsequent studies on related compounds from the same plant. The following represents a generalized workflow for the isolation of alkaloids from Glycosmis pentaphylla.

Experimental Workflow for Alkaloid Isolation from Glycosmis pentaphylla

Caption: A generalized workflow for the isolation of alkaloids from Glycosmis pentaphylla.

Step-by-Step Methodology:

-

Plant Material Collection and Preparation : The relevant plant parts (e.g., leaves, stems) of Glycosmis pentaphylla are collected, washed, and shade-dried at room temperature. The dried material is then pulverized into a fine powder.

-

Extraction : The powdered plant material is subjected to extraction, typically using a Soxhlet apparatus with methanol or a sequence of solvents with increasing polarity (e.g., hexane, chloroform, ethyl acetate, methanol) to obtain crude extracts[2][3].

-

Acid-Base Extraction for Alkaloid Enrichment : The crude extract is subjected to an acid-base extraction procedure to selectively isolate the alkaloids. This involves dissolving the extract in an acidic solution to protonate the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then separated and basified, causing the alkaloids to precipitate, which can then be extracted with an organic solvent.

-

Chromatographic Separation : The resulting crude alkaloid fraction is then subjected to column chromatography over a stationary phase such as silica gel or alumina. A gradient elution system with a mixture of solvents (e.g., chloroform and methanol) is typically employed to separate the individual components[2][3].

-

Fraction Analysis and Purification : The eluted fractions are monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar retention factors (Rf values) are pooled. Further purification, if necessary, can be achieved by preparative TLC or recrystallization to yield pure this compound.

-

Structural Characterization : The structure of the isolated pure compound is then elucidated and confirmed using a combination of spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS)[5].

Chemical Properties of this compound

The fundamental chemical properties of this compound are summarized in the table below, based on data from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [6] |

| Molecular Weight | 176.17 g/mol | [6] |

| IUPAC Name | 1-methylquinazoline-2,4-dione | [6] |

| CAS Number | 604-50-2 | [6] |

| Appearance | Crystalline solid (predicted) | |

| Class | Quinazoline alkaloid | [1][5][7] |

Biological Activity and Future Perspectives

While this compound belongs to the quinazoline class of alkaloids, which are known to exhibit a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects, there is a notable lack of specific biological activity data for this compound itself in the readily available scientific literature[8][9][10][11][12][13][14].

The broader family of quinazoline alkaloids has been a subject of significant interest in medicinal chemistry, with synthetic derivatives being developed for various therapeutic applications[11][12][15]. The natural occurrence of the quinazoline scaffold in plants like Glycosmis pentaphylla underscores the potential of these natural products as starting points for drug discovery programs[8][16].

The limited research on the specific biological effects of this compound presents a clear opportunity for further investigation. Future research could focus on:

-

Pharmacological Screening : A systematic evaluation of this compound for various biological activities, such as antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects against cancer cell lines.

-

Mechanism of Action Studies : Should any significant biological activity be identified, subsequent studies to elucidate the underlying mechanism of action would be crucial.

-

Synthetic Chemistry : The development of synthetic routes to this compound and its analogs could facilitate the exploration of structure-activity relationships and the optimization of any observed biological activity.

References

-

Benchchem. This compound|Glycomimetic Research Reagent|RUO.

-

MedchemExpress. Glycosminine | Quinazoline Alkaloid.

-

Murugan, N., Srinivasan, R., Murugan, A., Kim, M., & Natarajan, D. (2020). Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus. Frontiers in Microbiology, 11, 1226.

-

Md Taib, N., Mohd Hassan, N., & Mohd Kamal, L. Z. (2010). Arborine, a quinazolin-4-one antimicrobial alkaloid from Glycosmis pentaphylla (Retz.) DC. 3rd IIUM-iCAST 2010, International Conference on Advancement in Science and Technology: The Science of Traditional Practices in Health and Disease.

-

Cimanga, K., Tona, L., & Cao, S. (2017). Biologically active quinoline and quinazoline alkaloids part I. Phytomedicine, 37, 1-2.

-

Murugan, N., Srinivasan, R., Murugan, A., Kim, M., & Natarajan, D. (2020). Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus. PMC.

-

MedchemExpress. Quinazoline Alkaloids | Natural Compounds.

-

Wikipedia. Quinazoline alkaloids.

-

Ito, C., Kondo, Y., Ruangrungsi, N., & Furukawa, H. (1999). New Quinazoline Alkaloids from Glycosmis cochinchinensis. Chemical and Pharmaceutical Bulletin, 47(10), 1549-1551.

-

PubChem. This compound.

-

Ito, C., Kondo, Y., Rao, K. S., Tokuda, H., Nishino, H., & Furukawa, H. (1999). Chemical Constituents of Glycosmis pentaphylla. Isolation of A Novel Naphthoquinone and A New Acridone Alkaloid. Chemical and Pharmaceutical Bulletin, 47(11), 1579-1581.

-

Kumar, A., & Sharma, G. (2019). Chemistry and activity of quinazoline moiety: A systematic review study. Journal of Applied Pharmaceutical Science, 9(10), 127-135.

-

Cao, S., Tona, L., & Cimanga, K. (2018). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Phytomedicine, 45, 1-2.

-

ResearchGate. Chemical Constituents of Glycosmis pentaphylla. Isolation of A Novel Naphthoquinone and A New Acridone Alkaloid.

-

Mohammadi, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 93.

-

Sivakumar, M., & Chamundeeswari, D. (2014). PHARMACOGNOSTIC STUDIES AND PRELIMINARY PHYTOCHEMICAL SCREENING ON THE ROOT OF GLYCOSMIS PENTAPHYLLA (Retz.,) DC., (RUTACEAE). ResearchGate.

-

Sinhababu, A., et al. (1991). Chemical examination of the flower of Glycosmis pentaphylla (Retz.) Correa. Asian Journal of Chemistry, 3(2), 221-222.

-

Li, Y., et al. (2021). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 26(16), 4983.

-

El-Sayed, M. A. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859.

-

Kumar, D., et al. (2023). ROLE OF QUINAZOLINE IN BIOLOGICAL ACTIVITY: A REVIEW. ResearchGate.

-

Srivastava, S., & Srivastava, S. (2015). Biological activity of Quinazoline: A Review. International Journal of Pharma Sciences and Research, 6(9), 621-628.

-

Govindachari, T. R., et al. (1966). Alkaloids of glycosmis pentaphylla (Retz.) correa. Tetrahedron, 22(10), 3245-3248.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus [frontiersin.org]

- 3. Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C9H8N2O2 | CID 11788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quinazoline alkaloids - Wikipedia [en.wikipedia.org]

- 8. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]

- 10. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijpsr.info [ijpsr.info]

- 15. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]

- 16. Arborine, a quinazolin-4-one antimicrobial alkaloid from Glycosmis pentaphylla (Retz.) DC - IIUM Repository (IRep) [irep.iium.edu.my]

Glycosmis arborea: A Comprehensive Technical Guide to the Isolation and Evaluation of Glycosmicine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Botanical and Chemical Landscape of Glycosmis arborea

Glycosmis arborea (Roxb.) DC., a member of the Rutaceae family, is an evergreen shrub found predominantly in the warm and temperate regions of India and other parts of Asia[1][2]. Traditionally, various parts of this plant have been utilized in indigenous medicine for treating a range of ailments including cough, rheumatism, anemia, and jaundice[3]. The rich ethnobotanical history of G. arborea has prompted significant phytochemical interest, revealing a diverse secondary metabolome. The plant is a known repository of various classes of bioactive compounds, including flavonoids, terpenoids, coumarins, and notably, a wide array of alkaloids[1][3][4].

Among the alkaloids, the quinazoline scaffold has emerged as a structure of significant pharmacological interest. Quinazoline alkaloids are a class of nitrogen-containing heterocyclic compounds that form the core of nearly two hundred naturally occurring alkaloids from various plant, microbial, and animal sources. This structural motif is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.

This technical guide focuses on a specific quinazoline alkaloid found in Glycosmis arborea and related species: Glycosmicine . This compound, chemically identified as 1-methylquinazoline-2,4-dione, is one of the simpler quinazoline alkaloids isolated from this genus[5]. Its presence, along with structurally related compounds like arborine, underscores the biosynthetic capacity of Glycosmis species to produce this important class of natural products. This guide provides a comprehensive overview of the methodologies for the extraction, isolation, characterization, and biological evaluation of this compound, intended to equip researchers with the foundational knowledge to explore its therapeutic potential.

Part 1: Sourcing and Phytochemical Processing of Glycosmis arborea

Botanical Material Collection and Preparation

For the successful isolation of this compound, the initial step involves the careful collection and preparation of the plant material. The leaves of Glycosmis arborea are a primary source of quinazoline alkaloids.

Protocol 1: Plant Material Preparation

-

Collection: Collect fresh, healthy leaves of Glycosmis arborea from a region with minimal environmental contamination. Botanical identification should be confirmed by a qualified taxonomist, and a voucher specimen deposited in a recognized herbarium.

-

Cleaning: Thoroughly wash the collected leaves with tap water to remove any dirt and debris, followed by a final rinse with distilled water.

-

Drying: Air-dry the leaves in the shade at room temperature for 7-10 days, or until they become brittle. Shade drying is crucial to prevent the degradation of thermolabile phytochemicals.

-

Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder. The powdered material should be stored in airtight containers in a cool, dark, and dry place until extraction.

Extraction of the Crude Alkaloid Fraction

The extraction process is designed to efficiently remove the desired alkaloids from the plant matrix. A common and effective method for alkaloids is an acid-base extraction, which leverages the basic nature of these compounds. Alternatively, sequential solvent extraction with solvents of increasing polarity can be employed.

Protocol 2: Acid-Base Extraction for Crude Alkaloid Fraction

-

Rationale: This method exploits the solubility of alkaloids in acidic aqueous solutions (as salts) and their insolubility in their free base form in aqueous solutions.

-

Defatting: Macerate the powdered leaves (e.g., 1 kg) in a non-polar solvent like n-hexane (3 x 2 L) for 24 hours at room temperature with occasional shaking. This step removes fats, waxes, and other non-polar compounds that may interfere with subsequent steps. Discard the hexane extract.

-

Alkaloid Extraction: Air-dry the defatted plant material and then moisten it with a dilute ammonia solution (10% v/v) to convert the alkaloid salts present in the plant into their free base form. Pack the material into a percolator and extract with a moderately polar solvent like chloroform or dichloromethane at room temperature until the percolate gives a negative test for alkaloids with Dragendorff's reagent.

-

Acidic Extraction: Concentrate the chloroform/dichloromethane extract under reduced pressure. Partition the resulting residue between 5% hydrochloric acid (HCl) and the organic solvent. The protonated alkaloids will move into the acidic aqueous layer.

-

Basification and Re-extraction: Separate the acidic aqueous layer and basify it to a pH of 9-10 with a concentrated ammonia solution. This will precipitate the free alkaloid bases. Extract the free bases from the basified aqueous solution with chloroform or dichloromethane (3 x 500 mL).

-

Drying and Concentration: Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Part 2: Isolation and Purification of this compound

The crude alkaloid extract is a complex mixture of various compounds. The isolation of this compound requires chromatographic techniques.

Chromatographic Separation

Column chromatography is the primary method for the preparative separation of alkaloids from the crude extract.

Protocol 3: Column Chromatography for the Isolation of this compound

-

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. By gradually increasing the polarity of the mobile phase, compounds with different polarities can be eluted sequentially.

-

Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane) and pack it into a glass column (e.g., 60 cm x 4 cm).

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (or a suitable solvent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or chloroform) in a stepwise gradient. For example:

-

n-Hexane (100%)

-

n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1 v/v)

-

Ethyl Acetate (100%)

-

Ethyl Acetate:Methanol (9:1, 8:2 v/v)

-

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 50 mL).

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates, using a suitable solvent system (e.g., chloroform:methanol, 9.5:0.5 v/v). Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with Dragendorff's reagent.

-

Pooling and Concentration: Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound. Evaporate the solvent from the pooled fractions under reduced pressure to obtain the isolated compound.

Purification

The isolated this compound may require further purification, which can be achieved by recrystallization.

Protocol 4: Recrystallization of this compound

-

Dissolve the isolated this compound in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

-

Allow the solution to cool slowly to room temperature, and then in a refrigerator, to induce crystallization.

-

Collect the crystals by filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Caption: Workflow for the isolation of this compound from Glycosmis arborea.

Part 3: Structural Elucidation and Characterization of this compound

The identity and purity of the isolated this compound must be confirmed through spectroscopic analysis.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 1-methylquinazoline-2,4-dione | |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol | |

| Appearance | Crystalline solid | |

| PubChem CID | 11788 |

Spectroscopic Data

The following data are characteristic of this compound's structure:

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons of the quinazoline ring and a singlet for the N-methyl group. |

| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, and the N-methyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak consistent with the molecular formula. Common fragments include m/z 176, 133, 105, 90, and 64. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (carbonyl) groups, N-H stretching, and aromatic C-H bonds. |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the quinazoline chromophore. |

Part 4: Biosynthesis of this compound

The biosynthesis of quinazoline alkaloids in plants, including this compound, originates from the shikimate pathway. This pathway provides the aromatic amino acid precursor, L-tryptophan, which is then converted to anthranilic acid. Anthranilic acid serves as the key building block for the quinazoline core. The final step to yield this compound is the transfer of a methyl group to the N-1 position, which is likely catalyzed by an N-methyltransferase enzyme using S-adenosyl methionine (SAM) as the methyl donor.

Sources

- 1. Bioactive flavanoids from Glycosmis arborea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 1-Methyl-2,4(1H,3H)-quinazolinedione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-2,4(1H,3H)-quinazolinedione, a key heterocyclic scaffold in medicinal chemistry. As a derivative of quinazoline-2,4(1H,3H)-dione, this compound belongs to a class of molecules renowned for their diverse and significant pharmacological activities. The quinazoline-2,4(1H,3H)-dione core is recognized as a "privileged structure" in drug discovery, with its derivatives showing promise as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents[1][2]. The methylation at the N1 position can significantly influence the compound's physicochemical properties and biological activity, making a thorough characterization essential for its application in drug development and chemical biology.

This document will delve into the synthetic pathways, detailed spectroscopic analysis, and structural elucidation of 1-Methyl-2,4(1H,3H)-quinazolinedione, providing both theoretical understanding and practical, step-by-step protocols.

Synthetic Approaches to 1-Methyl-2,4(1H,3H)-quinazolinedione

The synthesis of 1-Methyl-2,4(1H,3H)-quinazolinedione can be achieved through several strategic routes, primarily involving the cyclization of N-methylated anthranilic acid derivatives. The choice of starting materials and reaction conditions is crucial for achieving high yields and purity.

A common and effective method involves the reaction of N-methylanthranilic acid with a suitable cyclizing agent. One such approach is the condensation with urea or its derivatives. This method is advantageous due to the ready availability and low cost of the starting materials.

Alternatively, a more controlled synthesis can be performed by first preparing N-carbomethoxy-N-methylanthranilic acid from N-methylanthranilic acid and a chloroformate, followed by thermal cyclization to form the corresponding N-methylisatoic anhydride. This anhydride is a versatile intermediate that can then be reacted with an amine to open the anhydride ring, followed by a final cyclization step to yield the desired 1-Methyl-2,4(1H,3H)-quinazolinedione[3].

Below is a generalized workflow for the synthesis of 1-Methyl-2,4(1H,3H)-quinazolinedione, illustrating the key transformations.

Caption: Generalized synthetic workflow for 1-Methyl-2,4(1H,3H)-quinazolinedione.

Experimental Protocol: Synthesis from N-Methylisatoic Anhydride

This protocol outlines a two-step synthesis starting from N-methylanthranilic acid, proceeding through an N-methylisatoic anhydride intermediate.

Step 1: Synthesis of N-Methylisatoic Anhydride

-

Reaction Setup: In a well-ventilated fume hood, dissolve N-methylanthranilic acid in a suitable aprotic solvent such as anhydrous dioxane or toluene.

-

Reagent Addition: Slowly add a cyclizing agent, such as triphosgene or a similar phosgene equivalent, to the solution at room temperature while stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude N-methylisatoic anhydride is then purified by recrystallization from a suitable solvent like ethanol. A yellow, crystalline solid is typically obtained[3].

Step 2: Synthesis of 1-Methyl-2,4(1H,3H)-quinazolinedione

-

Amidation: The purified N-methylisatoic anhydride is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

-

Ring Opening and Cyclization: While stirring, a source of ammonia (e.g., ammonium hydroxide or bubbling ammonia gas) is introduced into the reaction mixture. The reaction is then heated to facilitate both the ring-opening of the anhydride and the subsequent cyclization to form the quinazolinedione ring.

-

Reaction Monitoring: The reaction progress is monitored by TLC.

-

Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol or a similar solvent to yield pure 1-Methyl-2,4(1H,3H)-quinazolinedione as a white solid.

Spectroscopic and Structural Characterization

A comprehensive characterization of 1-Methyl-2,4(1H,3H)-quinazolinedione is essential to confirm its identity and purity. This involves a combination of spectroscopic techniques and physical property measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-Methyl-2,4(1H,3H)-quinazolinedione. Both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Methyl-2,4(1H,3H)-quinazolinedione is expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic protons on the benzene ring will typically appear as a complex multiplet in the downfield region (around 7.0-8.5 ppm). The N-methyl group will exhibit a singlet in the upfield region (around 3.5-4.0 ppm). For a closely related compound, 1-methyl-3-(2'-phenylethyl)-1H,3H-quinazoline-2,4-dione, the N-methyl group signal was observed at 3.72 ppm[3].

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. The spectrum will show signals for the carbonyl carbons of the dione functionality in the highly deshielded region (typically >160 ppm). The aromatic carbons will resonate in the range of 110-150 ppm, and the N-methyl carbon will appear as a single peak in the upfield region (around 30-40 ppm).

Table 1: Expected NMR Data for 1-Methyl-2,4(1H,3H)-quinazolinedione

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 7.0 - 8.5 | Multiplet | Aromatic protons (4H) |

| ¹H | ~ 3.5 - 4.0 | Singlet | N-CH₃ (3H) |

| ¹³C | > 160 | - | C=O (2C) |

| ¹³C | ~ 110 - 150 | - | Aromatic carbons (6C) |

| ¹³C | ~ 30 - 40 | - | N-CH₃ (1C) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 1-Methyl-2,4(1H,3H)-quinazolinedione will be characterized by strong absorption bands corresponding to the carbonyl groups of the dione system, typically in the range of 1650-1750 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For 1-Methyl-2,4(1H,3H)-quinazolinedione (C₉H₈N₂O₂), the expected molecular ion peak [M]⁺ would be at m/z 176. The fragmentation pattern can provide further structural information.

Physical Properties

The melting point of a pure crystalline solid is a sharp, well-defined temperature. The determination of the melting point is a quick and easy way to assess the purity of the synthesized 1-Methyl-2,4(1H,3H)-quinazolinedione. Any impurities will typically broaden the melting point range and lower the melting point.

Structural Elucidation and Purity Assessment Workflow

The following diagram illustrates a comprehensive workflow for the structural confirmation and purity assessment of synthesized 1-Methyl-2,4(1H,3H)-quinazolinedione.

Caption: A workflow for the characterization of 1-Methyl-2,4(1H,3H)-quinazolinedione.

Potential Applications in Drug Discovery

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have been investigated for a wide array of biological activities, including:

-

Anticancer Activity: Many quinazolinedione derivatives have shown potent anticancer activity by targeting various cellular pathways.

-

Antimicrobial Activity: This class of compounds has also been explored for its potential as antibacterial and antifungal agents[4].

-

Central Nervous System (CNS) Activity: Some derivatives have exhibited anticonvulsant and other CNS-related activities.

The introduction of a methyl group at the N1 position of the quinazolinedione ring can modulate the compound's lipophilicity, metabolic stability, and receptor-binding affinity, potentially leading to improved pharmacological profiles. Therefore, 1-Methyl-2,4(1H,3H)-quinazolinedione serves as a valuable building block for the synthesis of novel drug candidates.

References

- Al-Omar, M. A. (2010). Quinazoline-2,4(1H,3H)-diones in medicinal chemistry. [Source information not fully available in search results]

-

Baraka, M. M. (2001). Synthesis of Novel 2,4 (1H, 3H)-quinazolinedione Derivatives With Analgesic and Anti-Inflammatory Activities. Boll Chim Farm, 140(2), 90-6. [Link]

-

Rahman, M. A., et al. (2014). Spectroscopic analysis on Synthesis 1-Methyl-3-(2'-Phenylethyl)- 1H,3H-Quinazoline-2,4-dione. IOSR Journal of Pharmacy and Biological Sciences, 9(5), 43-46. [Link]

-

Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. [Link]

-

Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Request PDF. [Link]

-

Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. OUCI. [Link]

-

PubChem. (n.d.). Quinazolinedione. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hydroxy-3-methyl-2,4-(1H,3H)-quinazolinedione. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-1-methylquinazoline-2,4(1H,3H)-dione. PubChem. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2014). Synthesis of quinazoline-2,4(1H,3H)-dione. ResearchGate. [Link]

-

Chen, J., et al. (2009). A new and facile synthesis of quinazoline-2,4(1H,3H)-diones. PubMed. [Link]

-

Ismail, M. M. H., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. [Link]

-

Al-Otaibi, T. M., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC - PubMed Central. [Link]

-

Abdelkhalek, A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

-

Hussein, A. A., & Jumaa, F. H. (2025). Preparation and evaluation of quinazoline derivatives as antimicrobial agents and liquid crystals. Semantic Scholar. [Link]

-

Khan, I., & Zaib, S. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]

-

Nader, M. B., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]

Sources

- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iosrphr.org [iosrphr.org]

- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of quinazoline alkaloids in Glycosmis

An In-depth Technical Guide to the Biosynthesis of Quinazoline Alkaloids in Glycosmis

Abstract

The genus Glycosmis, belonging to the Rutaceae family, is a prolific source of biologically active secondary metabolites, among which quinazoline alkaloids are of significant interest to the pharmaceutical and medicinal chemistry communities.[1][2] These compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Arborine, a characteristic quinazolin-4-one alkaloid from Glycosmis species, has been a focal point of biosynthetic studies.[4][5] This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of quinazoline alkaloids in Glycosmis, with a particular focus on arborine. It synthesizes evidence from classical tracer studies to elucidate the key precursors and intermediates. Furthermore, this guide details robust experimental protocols for researchers aiming to investigate this pathway, offering a framework for future studies to identify and characterize the specific enzymes and genes involved.

Introduction: The Pharmacological Significance of Glycosmis Alkaloids

The genus Glycosmis comprises approximately 51 species, which are widely distributed across Australia, China, India, and Southeast Asia.[1] Traditionally, these plants have been used in folk medicine to treat a variety of ailments, including fever, liver problems, skin diseases, and inflammation.[1][6] Modern phytochemical investigations have revealed that Glycosmis is a rich repository of diverse alkaloids, including quinazoline, acridone, and carbazole types.[7]

Quinazoline alkaloids, in particular, have garnered substantial attention for their therapeutic potential.[3][8] Arborine (2-benzyl-1-methylquinazol-4-one), a prominent alkaloid isolated from the leaves of Glycosmis pentaphylla and Glycosmis arborea, has demonstrated antimicrobial and larval growth inhibitory activities.[4][9] The structural similarity of the quinazolin-4-one core to conventional 4-quinolone antimicrobial agents suggests its potential as a scaffold for developing new drugs to combat resistant microbes.[4] Understanding the biosynthesis of these valuable compounds is a critical step towards their biotechnological production and the generation of novel, pharmacologically active derivatives.

The Arborine Biosynthetic Pathway: A Fusion of Amino Acids

The foundational work on the biosynthesis of arborine in Glycosmis arborea has established that the pathway originates from two primary amino acid precursors: anthranilic acid and phenylalanine .[10][11] Isotopic labeling experiments have been instrumental in delineating the sequence of molecular assembly.

Primary Precursors

-

Anthranilic Acid: This aromatic amine serves as the foundational building block for the benzene ring and the two nitrogen atoms of the quinazoline core. It is derived from the shikimate pathway.

-

Phenylalanine: This amino acid provides the C-benzyl group at the 2-position of the quinazolinone ring. The biosynthesis from phenylalanine proceeds through an intermediate, phenylacetic acid .[10]

Key Intermediates and Proposed Steps

Tracer studies have demonstrated that the biosynthesis of arborine proceeds through the formation of a key intermediate, N-methyl-N(phenylacetyl)anthranilic acid .[10] This finding allows for the postulation of a logical sequence of enzymatic reactions.

The proposed biosynthetic pathway for Arborine is as follows:

-

Phenylalanine to Phenylacetic Acid: The side chain of phenylalanine is shortened by two carbons to yield phenylacetic acid. This transformation is a common step in plant secondary metabolism.

-

Activation of Precursors: Both anthranilic acid and phenylacetic acid are likely activated, typically via the formation of coenzyme A (CoA) thioesters, to facilitate the subsequent condensation reaction. This is a common mechanism for activating carboxylic acids in biological systems.

-

N-Acylation: The activated phenylacetyl group (phenylacetyl-CoA) is condensed with anthranilic acid to form N-(phenylacetyl)anthranilic acid. This is a crucial C-N bond-forming step.

-

N-Methylation: A methyl group, typically donated from S-adenosyl methionine (SAM), is transferred to the nitrogen atom of the amide, yielding N-methyl-N(phenylacetyl)anthranilic acid.

-

Cyclization and Dehydration: The final step involves an intramolecular cyclization reaction. The carboxyl group of the anthranilate moiety attacks the amide carbonyl, followed by dehydration, to form the heterocyclic quinazolinone ring of arborine.

Caption: Proposed biosynthetic pathway of Arborine in Glycosmis.

Key Quinazoline Alkaloids from Glycosmis and Their Activities

The genus Glycosmis produces a variety of alkaloids. While arborine is the most studied from a biosynthetic perspective, other related compounds have also been isolated and characterized for their biological potential.

| Alkaloid | Plant Source (Example) | Reported Biological Activity | Reference(s) |

| Arborine | Glycosmis pentaphylla, G. arborea | Antimicrobial, Larval Growth Inhibitor | [4][9] |

| Arborinine | Glycosmis pentaphylla | Antitumor | [6] |

| Skimmianine | Glycosmis pentaphylla | Antiplatelet, Cytotoxic, Antimicrobial | [5][12] |

| Glycoborinine | Glycosmis pentaphylla | Antitumor | [13] |

Experimental Protocols for Biosynthetic Investigation

For researchers aiming to further elucidate this pathway or study related alkaloid biosyntheses, robust experimental methodologies are essential. The following protocols provide a self-validating framework for investigation.

Protocol 1: Isotopic Labeling for Precursor Identification

This protocol is designed to confirm the incorporation of precursors into the final alkaloid product using radioisotopes.

Causality: By feeding the plant a labeled potential precursor (e.g., ¹⁴C-phenylalanine), its metabolic fate can be traced. If the label is detected in the isolated arborine, it provides direct evidence of its role as a building block.

Caption: Workflow for isotopic tracer studies in Glycosmis.

Step-by-Step Methodology:

-

Plant Material: Use healthy, young Glycosmis pentaphylla or G. arborea plants.

-

Precursor Preparation: Prepare a sterile aqueous solution of the radiolabeled precursor (e.g., L-[U-¹⁴C]phenylalanine).

-

Administration: Administer the solution to the plants via stem feeding or by watering the soil. Include a control group fed with a non-labeled solution.

-

Incubation: Keep the plants under controlled growth conditions for a defined period (e.g., 24, 48, 72 hours) to allow for metabolism and incorporation.

-

Harvesting: Harvest the leaves and stems of the plants.

-

Extraction: Perform a standard acid-base extraction to isolate the crude alkaloid fraction.[4]

-

Purification: Subject the crude extract to column chromatography over silica gel.[5] Monitor fractions by Thin-Layer Chromatography (TLC) against an authentic arborine standard.

-

Quantification: Elute the pure arborine fraction and confirm its purity. Quantify the amount of radioactivity incorporated using a liquid scintillation counter.

-

Analysis: A significant level of radioactivity in the arborine fraction compared to the background confirms its biosynthetic origin from the fed precursor.

Protocol 2: Bioassay-Guided Isolation of Active Alkaloids

This protocol uses a biological assay to direct the purification process, ensuring that the isolated compound is responsible for an observed activity.

Causality: This approach directly links chemical separation with biological function. By testing fractions at each purification step, effort is focused only on the components demonstrating the desired activity (e.g., antimicrobial), preventing the isolation of inactive compounds.

Caption: Workflow for bioassay-guided isolation from Glycosmis.

Step-by-Step Methodology:

-

Plant Material and Extraction: Prepare a crude alkaloidal extract from dried, powdered Glycosmis leaves as described in Protocol 1.

-

Bioautography Setup: Prepare TLC plates and petri dishes with nutrient agar seeded with a test microorganism (e.g., Staphylococcus aureus).

-

Initial Chromatography: Separate the crude extract on a silica gel column using a gradient of solvents (e.g., chloroform:methanol).[5]

-

Fraction Screening:

-

Spot a small amount of each collected fraction onto a TLC plate.

-

Develop the TLC plate.

-

Place the developed plate face down onto the seeded agar and incubate.

-

Zones of growth inhibition on the agar will correspond to the location of active compounds on the TLC plate.

-

-

Iterative Purification: Pool the active fractions and re-chromatograph them under different conditions (e.g., different solvent system or stationary phase). Repeat the bioautography step.

-

Isolation: Continue the process until a single, pure active spot is obtained.

-

Structural Analysis: Elucidate the structure of the pure compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).[5]

Future Directions and Unanswered Questions

While the primary precursors of arborine are known, the specific enzymes and the genes encoding them in Glycosmis remain uncharacterized. The next frontier in this research involves:

-

Enzyme Identification: Using proteomic approaches on Glycosmis tissues actively producing alkaloids to identify candidate N-acyltransferases, N-methyltransferases, and cyclases.

-

Gene Discovery: Transcriptome analysis (RNA-seq) of alkaloid-producing vs. non-producing tissues can reveal genes whose expression correlates with alkaloid biosynthesis.

-

Functional Characterization: Once candidate genes are identified, they can be cloned and expressed in a heterologous host (e.g., E. coli or yeast) to confirm their enzymatic activity in vitro.

Elucidating the complete enzymatic cascade will not only deepen our fundamental understanding of plant biochemistry but also open the door to metabolic engineering approaches for the sustainable production of these valuable pharmaceuticals.

References

-

O'Donovan, D. G., & Keogh, M. F. (1969). The biosynthesis of arborine. Journal of the Chemical Society C: Organic, 223-226. [Link]

-

Chauthe, S. K., et al. (2021). Traditional uses, phytochemistry, pharmacology, toxicology and formulation aspects of Glycosmis species: A systematic review. Phytochemistry, 191, 112865. [Link]

-

Tripathi, M. K., et al. (2019). The Genus Glycosmis [Rutaceae]: A Comprehensive Review on its Phytochemical and Pharmacological Perspectives. The Natural Products Journal, 9(2), 98-124. [Link]

-

Md Taib, N., et al. (2010). Arborine, a quinazolin-4-one antimicrobial alkaloid from Glycosmis pentaphylla (Retz.) DC. 3rd IIUM-iCAST 2010, International Conference on Advancement in Science and Technology. [Link]

-

Saha, S., & Shil, D. (2016). Pharmacognostic and physicochemical standardization of leaves of Glycosmis pentaphylla (Retz.) DC. The Pharma Innovation Journal, 5(8), 50-54. [Link]

-

Ishaq, M., et al. (2025). An Overview of Therapeutic Potential of Various Quinazoline Alkaloids and its Derivatives Containing Medicinal Plants. Journal of Natural Remedies, 25(2). [Link]

-

Hasan, C. M., et al. (2011). Antimicrobial, antioxidant and cytotoxic effects of methanolic extracts of leaves and stems of Glycosmis pentaphylla (Retz.). Journal of Applied Pharmaceutical Science, 1(8), 137-140. [Link]

-

Das, B., et al. (2013). Pharmacological studies on Glycosmis pentaphylla (corr.) whole plant. PharmacologyOnLine, 1, 13-18. [Link]

-

Murugan, N., et al. (2020). Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus. Frontiers in Microbiology, 11, 1238. [Link]

-

Awang, K., et al. (1993). Arborine, a Larval Growth Inhibitor from Glycoslnis pentaphylla. Jurnal Biosains, 4(2), 73-77. [Link]

-

Kumar, V., et al. (2018). Alkaloids from the Stems of Glycosmis pentaphylla. Natural Product Communications, 13(9). [Link]

-

Son, N. T. (2023). Skimmianine: Natural Occurrence, Biosynthesis, Synthesis, Pharmacology and Pharmacokinetics. Molecules, 28(12), 4843. [Link]

-

Groger, D., & Johne, S. (1970). [Biosynthesis of the quinazoline alkaloid arborine]. European Journal of Biochemistry, 15(3), 415-420. [Link]

-

Xiao, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Current Organic Chemistry, 17(15), 1646-1674. [Link]

-

Chakraborty, D. P., et al. (1978). Alkaloids of Glycosmis pentaphylla (Retz.) DC. Part I. Journal of the Indian Chemical Society, 55, 1114-1115. [Link]

-

Qiu, Y., et al. (2019). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Current Medicinal Chemistry, 26(23), 4417-4460. [Link]

Sources

- 1. Traditional uses, phytochemistry, pharmacology, toxicology and formulation aspects of Glycosmis species: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Arborine, a quinazolin-4-one antimicrobial alkaloid from Glycosmis pentaphylla (Retz.) DC - IIUM Repository (IRep) [irep.iium.edu.my]

- 5. Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. japsonline.com [japsonline.com]

- 8. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. psasir.upm.edu.my [psasir.upm.edu.my]

- 10. The biosynthesis of arborine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. [Biosynthesis of the quinazoline alkaloid arborine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Investigating the Mechanism of Action of Glycosmicine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Therapeutic Potential of Glycosmicine

This compound, a quinazoline alkaloid identified as 1-methylquinazoline-2,4-dione, represents a compelling starting point for novel drug discovery. While direct studies on its mechanism of action are nascent, its structural class—the quinazolinones—is a wellspring of diverse pharmacological activities.[1][2][3] Compounds built upon the quinazoline scaffold have demonstrated a remarkable breadth of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This guide provides a comprehensive framework for elucidating the specific mechanism of action of this compound, leveraging established methodologies and insights from the broader family of quinazolinone alkaloids. Our approach is grounded in a logical, stepwise progression from broad phenotypic screening to precise target identification and pathway analysis, ensuring a thorough and scientifically rigorous investigation.

Part 1: Foundational Understanding and Hypothesis Generation

The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazolinone core is considered a "privileged structure" in drug development due to its ability to interact with a wide array of biological targets.[1] Naturally occurring and synthetic quinazolinones have yielded numerous compounds with significant therapeutic potential.[1][5] Structurally, this compound is 1-methylquinazoline-2,4-dione. The quinazoline-2,4-dione subclass, in particular, has been the subject of intensive research, with derivatives exhibiting potent antimicrobial and anticancer activities.[6][7][8]

In-Silico Profiling and Hypothesis Formulation

Given the limited direct data on this compound, a robust initial step involves computational modeling to predict its potential biological targets.

Experimental Protocol: In-Silico Target Prediction

-

Ligand-Based Virtual Screening:

-

Utilize the chemical structure of this compound (1-methylquinazoline-2,4-dione) as a query.

-

Screen against databases of known bioactive molecules (e.g., ChEMBL, PubChem) to identify compounds with similar structures and known biological targets.

-

Employ similarity metrics such as Tanimoto coefficient to rank the similarity.

-

-

Structure-Based Virtual Screening (Molecular Docking):

-

Identify potential protein targets based on the activities of structurally related quinazolinones (e.g., bacterial DNA gyrase/topoisomerase IV, tyrosine kinases, HCV NS5B polymerase).

-

Obtain the 3D crystal structures of these proteins from the Protein Data Bank (PDB).

-

Perform molecular docking studies to predict the binding affinity and mode of interaction of this compound with these potential targets.

-

Hypothetical Mechanisms of Action for this compound:

Based on the known activities of the quinazolinone class, we can formulate several primary hypotheses for this compound's mechanism of action:

-

Hypothesis 1 (Antimicrobial): this compound inhibits bacterial growth by targeting essential enzymes such as DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics.[6]

-

Hypothesis 2 (Anticancer): this compound exerts cytotoxic effects on cancer cells through the inhibition of key signaling pathways involved in cell proliferation and survival, such as tyrosine kinases or by inducing apoptosis.

-

Hypothesis 3 (Antiviral): this compound interferes with viral replication by acting as a metal ion chelator, thereby inhibiting essential viral enzymes like HCV NS5B polymerase.[9]

-

Hypothesis 4 (Anti-inflammatory): this compound modulates inflammatory responses by inhibiting pro-inflammatory enzymes or signaling pathways.[4]

Part 2: Phenotypic Screening and Elucidation of Cellular Effects

The initial phase of the experimental investigation should focus on confirming the biological activity of this compound through a series of phenotypic screens.

Antimicrobial Activity Assessment

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

-

Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Broth Microdilution Method:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth media.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

-

MBC Determination:

-

Subculture aliquots from the wells showing no visible growth onto agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

Cytotoxicity Screening Against Cancer Cell Lines

Experimental Protocol: MTT Assay

-

Cell Lines: Utilize a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell growth by 50%.

Part 3: Target Deconvolution and Pathway Analysis

Once a primary biological activity is confirmed, the subsequent steps are aimed at identifying the direct molecular target(s) of this compound and elucidating the downstream signaling pathways.

Investigating the Antimicrobial Mechanism of Action

Workflow for Elucidating Antimicrobial Mechanism

Caption: Workflow for investigating the antimicrobial mechanism of this compound.

Experimental Protocol: DNA Gyrase and Topoisomerase IV Inhibition Assays

-

Enzyme Source: Use purified recombinant E. coli DNA gyrase and topoisomerase IV.

-

Supercoiling Assay (Gyrase):

-

Incubate relaxed plasmid DNA with DNA gyrase in the presence of various concentrations of this compound and ATP.

-

Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of supercoiling will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

-

-

Decatenation Assay (Topoisomerase IV):

-

Incubate catenated kinetoplast DNA (kDNA) with topoisomerase IV and ATP in the presence of this compound.

-

Analyze the products by agarose gel electrophoresis. Inhibition will be observed as a smear of high-molecular-weight kDNA, while active enzyme will release decatenated minicircles.

-

Elucidating the Anticancer Mechanism of Action

Signaling Pathway for Apoptosis Induction

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Experimental Protocol: Apoptosis and Cell Cycle Analysis

-

Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Stain the cells with Annexin V-FITC (to detect early apoptosis) and PI (to detect late apoptosis/necrosis).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

-

Western Blot Analysis for Apoptotic Markers:

-

Prepare protein lysates from this compound-treated and untreated cells.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Caspase-3, PARP, Bax, Bcl-2) and corresponding secondary antibodies.

-